molecular formula C20H22N4O3 B2680186 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE CAS No. 1421452-45-0

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2680186
CAS No.: 1421452-45-0
M. Wt: 366.421
InChI Key: LQZOWAVGQGXHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is a sophisticated small molecule designed for pharmaceutical and biological screening, integrating multiple pharmacologically active motifs into a single scaffold. This compound features a piperidine core, a structure frequently investigated for its utility in drug discovery. The piperazine ring, a closely related nitrogen-containing heterocycle, is recognized by the FDA as a key component in approved therapeutics and is noted for its broad spectrum of antiviral activities, positioning this compound as a candidate for research into novel anti-infective agents . The 1,3,4-oxadiazole heterocycle linked to a furan subunit is a structure of significant interest in medicinal chemistry. Derivatives of 1,3,4-oxadiazole are extensively studied for their diverse biological properties, including anti-inflammatory and potential anticancer activities . Furthermore, the 1,3,4-oxadiazole ring is a common scaffold in the development of inhibitors for key biological targets, such as PI3 kinases, which are crucial in cell signaling pathways . The incorporation of these privileged structures suggests this compound may possess a multifaceted mechanism of action, potentially interacting with various enzymatic targets. Researchers can leverage this complex molecule as a chemical tool for probing biological pathways, as a precursor for further synthetic modification, or as a lead compound in high-throughput screening campaigns aimed at discovering new therapeutic agents for a range of diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-20(21-10-6-15-4-2-1-3-5-15)24-11-7-16(8-12-24)18-22-23-19(27-18)17-9-13-26-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZOWAVGQGXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with piperidine derivatives. Common reagents used in these reactions include hydrazine, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxadiazole ring produces corresponding amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential bioactive properties , particularly its antimicrobial and anticancer activities. Studies have indicated that derivatives with similar structural motifs exhibit significant inhibition against various bacterial strains and fungi, making them promising candidates for the development of new antimicrobial agents .

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent . For instance, studies have shown that 1,3,4-oxadiazole derivatives can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity. The introduction of electron-withdrawing groups in the para position of aromatic rings has been noted to enhance biological activity significantly .

Chemical Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization reactions.
  • Synthesis of the 1,3,4-Oxadiazole Ring : Involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.
  • Piperidine Ring Formation : Achieved through nucleophilic substitution reactions involving piperidine.
    These synthetic routes are crucial for producing derivatives with enhanced biological properties .

Industrial Applications

In addition to its medicinal applications, this compound is also explored for its utility in material sciences . Its unique structure allows it to serve as a precursor for synthesizing novel materials and pharmaceuticals.

Study on Anticancer Activity

A significant study evaluated various oxadiazole derivatives against human cancer cell lines. Among these compounds, one derivative exhibited high antiproliferative potency against WiDr (colon cancer) cells with a GI50 value of 4.5μM4.5\mu M. The study concluded that structural modifications could lead to improved anticancer efficacy .

Antimicrobial Efficacy Investigation

Another research focused on the antimicrobial properties of compounds containing furan and oxadiazole moieties. Results indicated substantial inhibition against multiple bacterial strains and fungi, suggesting potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Piperidine-Oxadiazole Derivatives

  • 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidine derivatives (): These compounds share the piperidine-oxadiazole scaffold but substitute the furan-3-yl group with pyridin-3-yl. For example, N-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide features a chlorophenyl carboxamide group, which may confer distinct electronic properties compared to the phenylethyl group in the target compound .

Piperazine-Oxadiazole Analogues

  • 4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide (): This compound replaces the oxadiazole-furan moiety with a methylsulfonyl-benzyl-piperidine group.

Functional Group Comparisons

Oxadiazole-Furan Derivatives

  • LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide ():
    Both LMM11 and the target compound incorporate a furan-substituted oxadiazole ring. However, LMM11 includes a sulfamoyl-benzamide group instead of a piperidine-phenylethyl system. LMM11 demonstrated antifungal activity against Candida spp., suggesting that the furan-oxadiazole motif may contribute to antimicrobial properties .

Pyrazoline Derivatives ():

The absence of a piperidine ring in these compounds limits direct structural comparison but underscores the versatility of nitrogen-containing heterocycles in drug design .

Pharmacological Implications

Compound Core Structure Key Substituents Potential Activity Evidence Source
Target Compound Piperidine-oxadiazole Furan-3-yl, phenylethyl Hypothesized antimicrobial/CNS N/A
LMM11 Benzamide-oxadiazole Furan-2-yl, sulfamoyl Antifungal (Candida spp.)
N-(3-Chlorophenyl) derivative Piperidine-oxadiazole Pyridin-3-yl, chlorophenyl Undisclosed (structural analog)
Pyrazoline derivatives Pyrazoline Fluorophenyl, bromophenyl Structural confirmation only
  • Antifungal Activity : LMM11’s efficacy against Candida spp. suggests that the oxadiazole-furan system could be leveraged in antimicrobial design. However, the target compound’s piperidine-phenylethyl group may alter selectivity or potency .

Biological Activity

The compound 4-[5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a unique structure that combines a furan ring , an oxadiazole ring , and a piperidine moiety . The synthesis typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
  • Synthesis of the 1,3,4-Oxadiazole Ring : Involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.
  • Piperidine Ring Formation : Achieved through nucleophilic substitution reactions involving piperidine and suitable electrophiles.

The overall synthetic route is crucial for ensuring the purity and yield of the final product, which is often evaluated using techniques such as TLC and NMR spectroscopy.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity
Compound AE. coli, S. aureusEffective
Compound BPseudomonas aeruginosaModerate
Compound CSalmonella TyphiEffective

Anticancer Potential

Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of our compound with cancer cell lines remain to be extensively studied.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory effects, particularly against acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment . The presence of piperidine in the structure is associated with neuroprotective properties.

The biological activity of this compound likely involves:

  • Interaction with Molecular Targets : The compound may modulate enzymes and receptors involved in key biological pathways.
  • Influence on Biochemical Pathways : It could affect inflammation pathways and cellular signaling related to apoptosis and proliferation.

Comparative Studies

Comparative studies with similar compounds reveal differences in biological activity based on structural variations. For example:

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
Compound DFuran + OxadiazoleHighModerate
Compound EThiophene + OxadiazoleModerateHigh
Our CompoundFuran + Oxadiazole + PiperidineEffectiveUnder Investigation

These studies underscore the importance of structural components in determining the biological efficacy of similar compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of oxadiazole derivatives in pharmacology:

  • Antimicrobial Activity : A study found that a related oxadiazole compound exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Investigations into oxadiazole derivatives have shown promising results in inhibiting tumor growth in vitro .
  • Neuroprotective Effects : Research into piperidine derivatives suggests potential benefits in treating neurodegenerative diseases through AChE inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound's synthesis likely involves multi-step heterocyclic chemistry. For example, the oxadiazole ring can be formed via cyclization of acylhydrazides under dehydrating agents like POCl₃ . Piperidine carboxamide formation may use coupling reagents (e.g., EDCI/HOBt) for amide bond formation. Optimization of reaction conditions (temperature, solvent, catalyst) can follow factorial design principles to maximize yield and minimize side products .
  • Key Considerations : Monitor intermediates using HPLC or LC-MS for purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm furan, oxadiazole, and piperidine moieties (e.g., furan protons at δ 6.5–7.5 ppm, oxadiazole carbons at ~160–165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms substituent positions .
    • Quality Control : Use pharmacopeial guidelines for residual solvent analysis (e.g., GC-MS) and assay validation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition Assays : Test against targets like kinases or receptors (e.g., macrophage colony-stimulating factor 1 receptor, as seen in related oxadiazole-piperidine derivatives) .
  • Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines.
    • Data Interpretation : Compare IC₅₀ values with reference compounds and assess selectivity via counter-screens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the furan, oxadiazole, or phenylethyl groups. For example, fluorinated phenyl groups may enhance metabolic stability .
  • Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole to evaluate potency changes .
    • Data Analysis : Use statistical tools (e.g., PCA) to correlate structural features with activity .

Q. What experimental design strategies are recommended for optimizing reaction yield and purity?

  • Methodology :

  • Factorial Design : Test variables (catalyst concentration, temperature) in a 2³ factorial setup to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions between variables for non-linear optimization .
    • Case Study : A study on similar heterocycles achieved 85% yield using central composite design .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Meta-Analysis : Compare data from enzyme assays, cell-based models, and in silico predictions to identify assay-specific artifacts .
  • Mechanistic Profiling : Use SPR or ITC to validate binding kinetics and rule off-target effects .

Q. What computational methods are effective for predicting binding affinity and selectivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., M-CSFR1) .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
    • Validation : Cross-check with experimental IC₅₀ values and mutagenesis data .

Q. What strategies improve the compound’s ADMET profile during lead optimization?

  • Methodology :

  • Lipinski’s Rule Compliance : Ensure logP <5, molecular weight <500 Da.
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., furan oxidation) .
  • Toxicity Prediction : Apply QSAR models for hepatotoxicity and hERG channel inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.